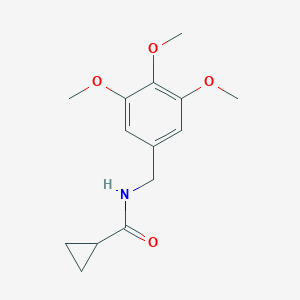
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide typically involves the reaction of cyclohexylamine with 2-(5-methyl-3-nitro-pyrazol-1-yl)acetic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane or dimethylformamide, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the acetamide position.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.
相似化合物的比较
Similar Compounds
N-Cyclohexyl-2-(3-nitro-pyrazol-1-yl)-acetamide: Similar structure but lacks the methyl group.
N-Cyclohexyl-2-(5-methyl-3-amino-pyrazol-1-yl)-acetamide: Similar structure but with an amino group instead of a nitro group.
N-Cyclohexyl-2-(5-methyl-3-nitro-pyrazol-1-yl)-propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-cyclohexyl-2-{3-nitro-5-methyl-1H-pyrazol-1-yl}acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the nitro group, for example, can influence the compound’s reactivity and potential interactions with biological targets.
属性
分子式 |
C12H18N4O3 |
|---|---|
分子量 |
266.3g/mol |
IUPAC 名称 |
N-cyclohexyl-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H18N4O3/c1-9-7-11(16(18)19)14-15(9)8-12(17)13-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,13,17) |
InChI 键 |
ICMKCODZEGIFFK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCC2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=NN1CC(=O)NC2CCCCC2)[N+](=O)[O-] |
溶解度 |
39.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3-Nitrophenyl)-2-thiazolyl]acetamide](/img/structure/B403707.png)
![2-[3,4-Bis(methyloxy)phenyl]-3-({4-nitrophenyl}carbonyl)-1,3-thiazolidine](/img/structure/B403710.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B403716.png)
![N-[4-(diethylamino)-2-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B403717.png)
![N-(4-{[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403719.png)
![N-[1,1'-biphenyl]-4-yl-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B403721.png)

![Benzaldehyde [2,6-di(1-azepanyl)-4-pyrimidinyl]hydrazone](/img/structure/B403723.png)
![3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid](/img/structure/B403724.png)


![4-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B403728.png)

